1-[4-(4-Chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate is a synthetic compound that belongs to the class of substituted piperidine derivatives. These compounds are often investigated for their potential biological activity, particularly in the areas of central nervous system disorders and neuropathies []. The presence of the oxalate anion suggests that the compound is likely a salt form, which may improve its solubility and stability compared to the free base form.
Compound Description: Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride (3) is an unexpected side product isolated during the synthesis of a target 1-trichloromethylphthalazine derivative []. It was characterized by NMR, HRMS, and X-ray crystallography. Despite its lack of cytotoxicity, compound 3 did not exhibit activity against P. falciparum, the parasite responsible for malaria [].
Relevance: While not a direct analog, compound 3 shares a key structural feature with 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate: the presence of a 4-(4-chlorophenoxy) moiety. This moiety was intended to be incorporated into a new series of antimalarial compounds, highlighting its potential importance in medicinal chemistry [].
Compound Description: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol is a compound with a specific production process to achieve high purity []. The process focuses on efficiently separating this compound from its 1,2,4-triazol-4-yl isomer [].
Relevance: Similar to 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate, this compound contains a 4-chlorophenoxy group attached to a phenyl ring. This structural similarity suggests that both compounds might belong to a broader class of molecules with potential biological activity [].
Compound Description: 1-(Pyridin-3-yl)-4-(triethylsilyloxy)-2-butyn-1-ol is a synthetic intermediate obtained as a yellow oil. It is purified using flash chromatography with hexane-ethyl acetate (1:2) as the eluent [].
Relevance: This compound shares the 2-butyn-1-ol moiety with 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate. This structural feature, incorporating a butyne and a primary alcohol, suggests a possible synthetic relationship or shared chemical reactivity between the two compounds [].
Compound Description: This compound is characterized by its triclinic crystal system and space group P1. It displays weak intermolecular C–H⋯N hydrogen bonds and π–π interactions between triazole rings, contributing to its crystal structure stability []. Biological tests suggest that it possesses some fungicidal activity [].
Relevance: Both 1-((5-(4-(4-chlorophenoxy)-2-chlorophenyl)-2,2,3-trimethyl-oxazolidin-5-yl)methyl)-1H-1,2,4-triazole and 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate belong to a category of compounds containing the 4-(4-chlorophenoxy)phenyl structural motif. This shared element indicates a potential connection in their synthesis or biological target [].
Compound Description: N-(3-(2-(4-chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutane-1-carboxamide derivatives are a class of substituted bridged cycloalkane compounds []. These compounds are designed to act as ATF4 (activating transcription factor 4) pathway inhibitors for treating diseases like cancer and neurodegenerative disorders [].
Relevance: The 4-chlorophenoxy group present in these derivatives is also a key feature in 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate. This structural similarity suggests that both compound classes may be derived from similar synthetic pathways or exhibit comparable biological activities, particularly in the context of ATF4 pathway inhibition [].
Compound Description: In this compound, the piperazine ring adopts a chair conformation. Weak C—H⋯O and C—H⋯(N,N) interactions and short Cl⋯Cl contacts are important for its crystal packing [].
Relevance: This compound and 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate share the 4-chlorophenoxypropyl structural element. This similarity implies a potential connection in their synthesis or indicates they may be part of a series of compounds with shared biological targets [].
Compound Description: This compound is a result of a tandem asymmetric Michael addition–elimination reaction. Its structure reveals a nearly planar furanone ring and a chair-shaped cyclohexane ring, with weak C—H⋯O hydrogen bonding contributing to crystal stability [].
Relevance: This compound features a 4-methylpiperidin-1-yl group, a structural element also present in 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate. This shared structural motif could indicate a similar origin or potential for shared biological activity [].
Compound Description: The structure of this compound features a triazole ring, a 4-chlorophenoxy unit, and a 2,4-difluorophenyl ring connected by a butyloxy chain. Its crystal structure reveals a Z-configuration around the C=C double bond. N—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonding interactions contribute to the crystal packing [].
Relevance: The inclusion of the 4-chlorophenoxy group in this compound highlights a shared structural characteristic with 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate. This commonality suggests that these compounds might fall within a larger group of molecules designed for potential biological activity or derived from similar synthetic routes [].
Compound Description: (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl) amide 4-hydroxy-4-methylpiperidine-1-carboxylic acid is a potential therapeutic agent for post-traumatic stress disorder (PTSD) []. Its effectiveness might be enhanced when co-administered with other medications like benzodiazepines, SSRIs, SNRIs, and various other agents targeting the central nervous system [].
Relevance: This compound and 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate both contain a 4-methylpiperidine moiety. This shared structural component suggests that these compounds might be part of a broader chemical class targeting similar biological pathways, possibly related to neurological activity [].
Compound Description: This compound features a disordered trifluoromethyl group. Weak intermolecular C—H⋯F interactions are observed in its crystal packing [].
Relevance: Both 5-(4-Chlorophenoxy)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime and 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate contain a 4-chlorophenoxy group. This structural similarity suggests potential commonalities in their synthesis or biological properties [].
Compound Description: The title compound has a Z configuration about its C=C double bond. The crystal structure is stabilized by N—H⋯O hydrogen bonds and C—H⋯O interactions between cations and anions [].
Relevance: Similar to 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate, this compound possesses a 4-chlorophenoxy group linked to a longer alkyl chain. This structural resemblance implies they could belong to a series of compounds designed for specific physicochemical properties or biological activities [].
1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines
Compound Description: This series of compounds, including the patented sigma ligand Sumitomo's 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine (15), are being investigated for their potential in treating CNS disorders and neuropathies []. The research focuses on understanding how the chiral center in the alkyl chain affects selective binding to the sigma1 receptor compared to other sigma family sites like the sigma2 receptor and the sterol Δ8-Δ7 isomerase (SI) site [].
Relevance: The 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines share a significant structural resemblance with 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate, primarily the 4-(4-chlorophenoxy)alkyl-4-methylpiperidine framework. This strong similarity suggests a close relationship in their design and potential for similar biological activity, particularly regarding interactions with sigma receptors []. The presence of a butyne group in 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate could indicate a specific modification aiming to alter binding affinity or selectivity for sigma subtypes.
Compound Description: This compound, referred to as Comp I, exhibits potent pesticidal activity. It displays strong larvicidal effects against the mosquito larva Culex pipiens pallens and acts as a fungicide against the plant pathogen Phytophthora capsici [].
Relevance: While not a direct structural analog, Comp I shares the 4-chloro-phenyl and 1-methylpiperidine structural elements with 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate. This overlap in structural motifs suggests potential similarities in their biological activity or target organisms, particularly considering their shared pesticidal properties []. The difference in the linker group and the presence of the thiazole ring in Comp I could indicate efforts to fine-tune its activity or target specificity compared to 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate.
Compound Description: This compound is synthesized through a tandem Michael addition–elimination reaction using 3,4-dibromo-5-methoxyfuran-2(5H)-one and 4-methylpiperidine in the presence of potassium fluoride [].
Relevance: This compound, like 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate, contains a 4-methylpiperidine ring. This structural similarity hints at a possible common intermediate or shared synthetic route for both molecules [].
Compound Description: These derivatives, particularly 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluorophenyl)thiazol-5-yl]-1-methylpiperidine (XIV-3), demonstrate potent antifungal activity against Phytophthora capsici []. The research focuses on exploring variations in the aryl group and the substituent at the 2-position of the thiazole ring to optimize antifungal efficacy [].
Relevance: These derivatives, specifically XIV-3, share structural elements with 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate, including the 4-chlorophenyl and piperidine moieties. This shared structural pattern, despite differences in the linker and additional substituents, suggests a potential for similar biological activity, particularly in the context of antifungal properties [].
Oxotremorine sesquioxalate
Compound Description: Oxotremorine sesquioxalate (I) is a compound whose crystal structure has been determined using X-ray diffraction. Its pyrrolidine ring takes on an envelope conformation, while the pyrrolidone ring remains nearly planar. The structure is stabilized by a network of hydrogen bonds between the oxotremorine cation and the oxalic acid and oxalate anion components [].
Relevance: The presence of oxalate as a counterion in both oxotremorine sesquioxalate and 1-[4-(4-chlorophenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate suggests a possible commonality in their formulation or salt-forming properties. This similarity highlights the role of oxalate in influencing the physicochemical characteristics of these compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.